1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol
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Overview
Description
1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol is a chemical compound with the molecular formula C11H13Cl2NO3S and a molecular weight of 310.20 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry . Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with piperidin-3-ol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the product . The final product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-3-ol
- 1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-ol
- 1-((3,4-Dichlorophenyl)sulfonyl)piperidin-3-ol
Uniqueness
1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity . The presence of chlorine atoms at the 2 and 3 positions of the phenyl ring may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets . This unique substitution pattern distinguishes it from other similar compounds and may contribute to its distinct pharmacological properties .
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)sulfonylpiperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3S/c12-9-4-1-5-10(11(9)13)18(16,17)14-6-2-3-8(15)7-14/h1,4-5,8,15H,2-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSIWDNCNDFZLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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